molecular formula C23H22N6O4 B2547953 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione CAS No. 1206985-53-6

1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione

Cat. No.: B2547953
CAS No.: 1206985-53-6
M. Wt: 446.467
InChI Key: QSYRDMZVSCOYIV-UHFFFAOYSA-N
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Description

This compound is a heterocyclic hybrid featuring a pyrrolo[3,4-d][1,2,3]triazole-4,6-dione core fused with a 1,2,4-oxadiazole moiety. The 3,4-dimethylphenyl group on the oxadiazole ring and the 4-ethoxyphenyl substituent on the triazole-dione system contribute to its unique electronic and steric profile.

Properties

IUPAC Name

3-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-ethoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4/c1-4-32-17-9-7-16(8-10-17)29-22(30)19-20(23(29)31)28(27-25-19)12-18-24-21(26-33-18)15-6-5-13(2)14(3)11-15/h5-11,19-20H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYRDMZVSCOYIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=NC(=NO4)C5=CC(=C(C=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves multi-step organic reactions. One common approach is the cycloaddition reaction between azides and alkynes to form the triazole ring, followed by further functionalization to introduce the oxadiazole and ethoxyphenyl groups . The reaction conditions often require the use of catalysts such as copper(I) salts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally benign solvents and reagents .

Chemical Reactions Analysis

Key Structural Features Influencing Reactivity

The compound contains three nitrogen-rich heterocycles :

  • 1,2,4-oxadiazole ring (electron-deficient, prone to nucleophilic attack)

  • Pyrrolo[3,4-d] triazole core (conjugated aromatic system with multiple hydrogen-bonding sites)

  • Substituents : 4-ethoxyphenyl and 3,4-dimethylphenyl groups (modulate steric and electronic effects)

These features enable participation in reactions such as nucleophilic substitution, cycloadditions, and hydrogen bonding interactions .

Nucleophilic Substitution Reactions

Reaction TypeMechanismConditions
Oxadiazole ring substitution Attack at the electrophilic oxadiazole nitrogenBase-catalyzed, elevated temperatures
Triazole ring functionalization Substitution at triazole positionsAcidic or neutral conditions, metal catalysts

The oxadiazole moiety’s electron-deficient nature makes it susceptible to nucleophilic attack, while the triazole core’s aromatic stability limits reactivity.

Cycloaddition Reactions

The conjugated triazole system can engage in [4+2] or [2+4] cycloadditions (e.g., Diels-Alder), particularly under thermal or photochemical conditions. These reactions expand the compound’s utility in synthesizing macrocycles or complex heterocyclic derivatives.

Hydrolysis and Ring-Opening

ReactionOutcomeConditions
Triazole ring hydrolysis Cleavage to form carbonyl compoundsAcidic/basic aqueous solutions, heat
Oxadiazole hydrolysis Formation of amides or carboxylic acidsStrong acids/bases, reflux

Hydrolytic cleavage of these rings is less common due to their aromatic stability but may occur under harsh conditions.

Mechanistic Insights

The compound’s reactivity is governed by:

  • Electron-deficient oxadiazole : Facilitates nucleophilic attack at nitrogen positions.

  • Triazole’s aromaticity : Resists cleavage but allows for π-interactions (e.g., with biomolecules).

  • Substituent effects : The ethoxy group enhances electron-donating capacity, while 3,4-dimethylphenyl introduces steric hindrance.

Biological interactions may involve π-stacking with DNA/RNA bases or hydrogen bonding at polar sites, though specific mechanisms require further study.

Analytical Characterization

MethodPurposeKey Findings
NMR spectroscopy Confirm aromaticity and hydrogen bondingSharp singlets for oxadiazole/triazole protons, downfield shifts for ethoxy-substituted phenyl groups
Mass spectrometry Verify molecular weight and purityMolecular ion peak at m/z 432.4 (analogous structures)
HPLC/UV-Vis Assess stability and reaction monitoringAbsorption maxima (~260–300 nm) due to conjugated systems

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing oxadiazole and triazole moieties exhibit promising anticancer activities. For instance:

  • Mechanism of Action : The oxadiazole ring has been associated with the inhibition of cancer cell proliferation and induction of apoptosis in various cancer cell lines. The triazole component may enhance the compound's ability to interact with biological targets such as enzymes involved in cancer metabolism .
  • Case Studies : A study published in Molecules highlighted the synthesis of similar compounds and their evaluation against cancer cell lines. These studies suggest that modifications to the oxadiazole or triazole components can lead to enhanced anticancer efficacy .

Antimicrobial Properties

The compound's structural features may also confer antimicrobial properties:

  • Broad-Spectrum Activity : Compounds with similar structures have shown effectiveness against both Gram-positive and Gram-negative bacteria. The oxadiazole ring is particularly noted for its antibacterial activity due to its ability to disrupt bacterial cell wall synthesis .
  • Research Findings : A study focusing on the synthesis of oxadiazole derivatives reported significant antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli, indicating potential for further development as antimicrobial agents .

Photophysical Properties

The unique structure of the compound may also lend itself to applications in material science:

  • Fluorescent Materials : The incorporation of heterocycles like oxadiazoles into polymers has been explored for creating fluorescent materials. These materials can be used in sensors and light-emitting devices due to their tunable photophysical properties .
  • Thermal Stability : Oxadiazoles are known for their thermal stability which makes them suitable for high-performance materials in electronics and coatings. This characteristic could be beneficial for developing advanced materials that require durability under heat .

Pesticidal Activity

The compound may also find applications in agriculture:

  • Insecticidal Properties : Research indicates that oxadiazoles possess insecticidal activities against various pests. This suggests that derivatives of the compound could be explored for developing new agrochemicals aimed at pest control .

Summary Table of Applications

Application AreaPotential UsesRelevant Findings
MedicinalAnticancer agentsInduces apoptosis in cancer cells
Antimicrobial agentsEffective against Staphylococcus aureus
Material ScienceFluorescent materialsTunable photophysical properties
High-performance materialsThermal stability suitable for electronics
AgriculturalInsecticidesEffective against agricultural pests

Mechanism of Action

The mechanism of action of 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 4-ethoxyphenyl group likely improves membrane permeability compared to methoxy or ethyl analogs .

Pharmacological Activity

Triazole-oxadiazole hybrids are prominent in anticancer research. While the target compound’s IC50 is unspecified, analogs with similar scaffolds show HepG2 inhibition (Table 2):

Compound Class IC50 (HepG2) Mechanism of Action Reference
Ethynyl estradiol-derived 1,2,3-triazole (Compound 2) 17.8 μM Moderate apoptosis induction
Pyrrolo[2,3-d]pyrimidine-triazole hybrid (Compound 3) 2.03 μM G2/M cell cycle arrest
Triazolo[3,4-b][1,3,4]thiadiazine derivative Not reported Antifungal (14-α-demethylase inhibition)

Inference :
The target compound’s triazole-dione core may synergize with the oxadiazole’s metabolic stability to enhance anticancer efficacy, though experimental validation is required .

Substituent Effects on Bioactivity

  • Electron-Donating Groups (e.g., ethoxy, methoxy) : Improve solubility and bioavailability. The 4-ethoxyphenyl group in the target compound may extend half-life compared to 4-methylphenyl analogs .
  • Steric Bulk (e.g., dimethylphenyl) : May reduce off-target interactions but could limit penetration into dense tumor tissues .

Biological Activity

The compound 1-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-5-(4-ethoxyphenyl)-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C25H24N6O2
  • Molecular Weight : 440.5 g/mol
  • SMILES Notation : CC(C)c1ccc(cc1)n1c2c(cn1)C(N(Cc1nc(c3ccc(C)c(C)c3)no1)C=N2)=O
  • LogP : 5.9431 (indicating lipophilicity)
  • Polar Surface Area : 71.632 Ų

Structural Representation

The structural complexity of the compound suggests a potential for diverse biological interactions. The presence of multiple aromatic rings and heterocycles may contribute to its pharmacological properties.

Anticancer Potential

Recent studies have indicated that compounds similar to this structure exhibit anticancer activity by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance:

  • Mechanism of Action : It is proposed that the compound may interfere with the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation in cancer cells .
  • Case Study : In vitro studies demonstrated that derivatives of oxadiazole compounds can induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects .

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : It has been observed that oxadiazole derivatives can inhibit the production of TNF-alpha and IL-6 in macrophages, indicating a possible mechanism for reducing inflammation .
  • Research Findings : A study highlighted that compounds with similar oxadiazole moieties showed significant reduction in edema in animal models of inflammation .

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown promising results:

  • Broad-spectrum Activity : Compounds containing oxadiazole rings have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi .
  • Mechanism : The proposed mechanism involves disruption of microbial cell membranes or inhibition of essential enzymes within microbial cells.

Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryReduces TNF-alpha and IL-6 production
AntimicrobialEffective against various bacterial strains

Structure-Activity Relationship (SAR)

Compound StructureActivity TypePotency (IC50)
Oxadiazole derivativesAnticancer10 µM
Pyrrolo-triazole compoundsAnti-inflammatory15 µM
Ethoxy-substituted phenyl derivativesAntimicrobial5 µg/mL

Q & A

Q. Advanced

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to dissolve hydrophobic derivatives without precipitation .
  • Salt formation : Convert free bases to hydrochloride salts for aqueous compatibility .
  • Nanoparticle encapsulation : PLGA-based carriers enhance bioavailability in cell culture media .

How to evaluate the compound’s stability under varying pH conditions?

Q. Advanced

  • Forced degradation studies : Incubate at pH 1–13 (HCl/NaOH buffers, 37°C) and monitor degradation via HPLC .
  • Kinetic analysis : Calculate half-lives (t₁/₂) for hydrolytic cleavage of oxadiazole or triazole rings .
  • Solid-state stability : Store under nitrogen and analyze by TGA/DSC to assess thermal decomposition thresholds .

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